2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide
Overview
Description
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Mechanism of Action
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide works by inhibiting the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC family kinases. These enzymes are involved in the signaling pathways that promote the growth and survival of cancer cells. By blocking their activity, 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the suppression of cytokine production, and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide as a research tool is its specificity for BTK and other protein kinases. This allows researchers to study the effects of inhibiting these enzymes in a controlled manner. However, one limitation of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide is its relatively short half-life, which may make it difficult to maintain effective concentrations in vivo.
Future Directions
There are several potential future directions for research on 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide. One area of interest is the development of combination therapies that include 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide and other cancer drugs. Another area of interest is the investigation of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide, and to optimize its dosing and administration.
Scientific Research Applications
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a cancer treatment. In preclinical studies, 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the growth of various types of cancer cells, including those that are resistant to other treatments. It has also been shown to have synergistic effects when used in combination with other cancer drugs.
properties
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O6S/c1-28-19-8-6-15(12-20(19)29-2)23-21(25)14-30-18-9-7-16(13-17(18)22)31(26,27)24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZBCXQKHIJIIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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